

A Technical Guide to the Inhibition of Class C β-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Brobactam sodium	
Cat. No.:	B15564489	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms, kinetics, and experimental evaluation of inhibitors targeting Class C β -lactamases. While the prompt specified **brobactam sodium**, publicly available scientific literature does not contain significant data on a compound with this specific name. Therefore, this guide will focus on well-characterized, clinically relevant inhibitors of Class C β -lactamases, such as avibactam and vaborbactam, to illustrate the core principles and methodologies requested.

Introduction: The Challenge of Class C β-Lactamases

β-lactam antibiotics remain a cornerstone of antibacterial therapy.[1][2][3] However, their efficacy is critically threatened by the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[3][4][5] These enzymes are categorized into four molecular classes: A, B, C, and D.[3][5][6]

Class C β -lactamases, also known as AmpC cephalosporinases, are serine-based enzymes that confer resistance to a wide range of β -lactam antibiotics, including penicillins, cephalosporins, and cephamycins.[2][7][8] They are typically encoded on the chromosomes of several Gram-negative bacteria, including Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[7][8] In many organisms, AmpC expression is inducible, and overexpression can lead to resistance against broad-spectrum cephalosporins.[2][8] The



development of potent inhibitors against Class C enzymes is a critical strategy to preserve the utility of β -lactam antibiotics.[1]

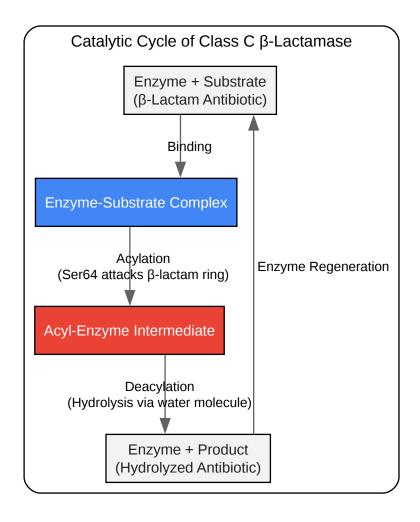
Mechanism of Action of Class C β-Lactamase Inhibitors

Class C β -lactamases utilize a catalytic serine residue in their active site to hydrolyze β -lactam antibiotics. The process involves a two-step mechanism: acylation and deacylation. Modern inhibitors are designed to interrupt this cycle.

- Diazabicyclooctanones (DBOs) e.g., Avibactam: Avibactam is a non-β-lactam inhibitor with a novel mechanism.[9] It acylates the active site serine (Ser64) of the β-lactamase, forming a stable, covalent carbamyl-enzyme intermediate.[9][10] Unlike traditional inhibitors that bind irreversibly, this reaction is reversible, allowing the inhibitor to be released intact.[9][10] However, the rate of deacylation (recyclization) is extremely slow, effectively sequestering the enzyme and preventing it from hydrolyzing antibiotics.[11] Avibactam demonstrates broad-spectrum activity against Class A, Class C, and some Class D β-lactamases.[1][9][10]
- Cyclic Boronates e.g., Vaborbactam: Vaborbactam is a cyclic boronic acid-based inhibitor.
 [1] It acts as a transition-state analog, forming a stable, covalent bond between its boron atom and the hydroxyl group of the active site serine.[1][12] This mimics the tetrahedral transition state of the normal hydrolysis reaction but creates a stable adduct that is highly resistant to breakdown, thus competitively inhibiting the enzyme.[10] Vaborbactam is a potent inhibitor of Class A and Class C serine β-lactamases.[10]

The general mechanism of Class C β -lactamase action involves the formation of an acylenzyme intermediate, which is then hydrolyzed to release the inactivated antibiotic and regenerate the free enzyme.



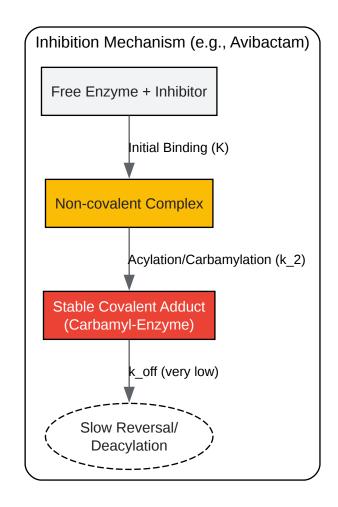


Click to download full resolution via product page

Figure 1. Catalytic cycle of a Class C β -lactamase.

Inhibitors like avibactam interrupt this cycle by forming a long-lived, stable complex with the enzyme, preventing the deacylation step and regeneration of the active enzyme.





Click to download full resolution via product page

Figure 2. Covalent, reversible inhibition of a Class C enzyme.

Quantitative Data: Inhibitory Potency

The effectiveness of a β -lactamase inhibitor is quantified by several kinetic parameters. The 50% inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce enzyme activity by half. The inhibition constant (K_i) is a measure of the inhibitor's binding affinity. For covalent inhibitors, the efficiency is often described by the second-order rate constant k₂/K, which reflects the rate of enzyme inactivation.

Table 1: Kinetic Parameters of Avibactam and Vaborbactam against Representative Class C β -Lactamases



Inhibitor	Enzyme (Organis m)	Туре	IC50 (nM)	Kı (nM)	k ₂ /K (M ⁻¹ S ⁻¹)	Referenc e
Avibactam	AmpC (P. aeruginosa)	Class C	160	230	2,800	[9]
P99 (Enterobac ter cloacae)	Class C	-	9.5	110,000	[11]	
MIR-1	Class C	-	26	21,000	[4]	_
Vaborbacta m	P99	Class C	-	190	-	[4]
MIR-1	Class C	-	1300	-	[4]	
FOX	Class C	-	450	-	[4]	_

Note: Data is compiled from various sources and experimental conditions may differ. "-" indicates data not readily available in the cited literature.

Detailed Experimental Protocols

Accurate evaluation of inhibitor potency requires standardized and robust experimental methods.

This spectrophotometric assay is a widely used method for measuring β -lactamase activity and inhibition.[13][14] It relies on the chromogenic cephalosporin, nitrocefin, which changes color from yellow to red upon hydrolysis of its β -lactam ring, resulting in an increased absorbance at 482-486 nm.

Materials:

- Purified Class C β-lactamase
- Nitrocefin solution (e.g., 100 μM in reaction buffer)

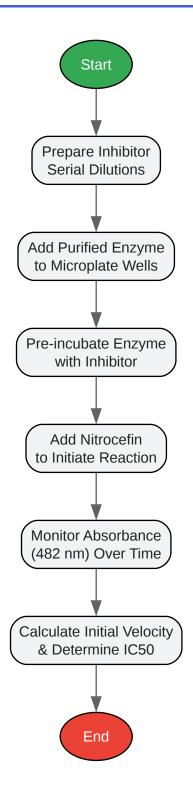


- Inhibitor stock solution (e.g., in DMSO or buffer)
- Reaction Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
- 96-well microplate
- Spectrophotometer (plate reader)

Procedure:

- Preparation: Prepare serial dilutions of the inhibitor in the reaction buffer.
- Pre-incubation: In a 96-well plate, add a fixed concentration of the purified β-lactamase enzyme to wells containing either buffer (control) or varying concentrations of the inhibitor. Incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.
- Initiation of Reaction: Add nitrocefin solution to each well to initiate the hydrolysis reaction.
- Measurement: Immediately begin monitoring the change in absorbance at 482 nm over time using a microplate reader.
- Data Analysis: Calculate the initial velocity (rate of hydrolysis) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.





Click to download full resolution via product page

Figure 3. Experimental workflow for IC₅₀ determination.

The MIC test determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For inhibitors, this is performed by testing a β -lactam



antibiotic alone and in combination with a fixed concentration of the inhibitor.

Materials:

- Bacterial strain expressing a Class C β-lactamase
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- β-lactam antibiotic stock solution
- β-lactamase inhibitor stock solution
- 96-well microplate

Procedure:

- Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
- Antibiotic Dilution: Prepare a two-fold serial dilution of the β -lactam antibiotic in CAMHB across the columns of a 96-well plate.
- Inhibitor Addition: Prepare a parallel plate or series of rows where the same antibiotic dilutions are made in CAMHB that also contains a fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL).
- Inoculation: Inoculate all wells with the prepared bacterial suspension. Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
- Incubation: Incubate the plate at 35-37°C for 16-20 hours.
- Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC of the antibiotic alone to the MIC in the presence of the inhibitor to determine the inhibitor's effect. A significant reduction (e.g., four-fold or greater) in the MIC indicates successful inhibition.



Clinical Relevance and Combination Therapies

The clinical strategy for overcoming Class C β -lactamase-mediated resistance is the use of combination therapies, pairing a β -lactam antibiotic with a β -lactamase inhibitor.[1][15][16]

- Ceftazidime-Avibactam (CZA): This combination restores the activity of the third-generation cephalosporin ceftazidime against many bacteria producing Class C (AmpC) β-lactamases, in addition to Class A and some Class D enzymes.[11][15] It is a critical therapeutic option for complicated infections caused by multidrug-resistant Gram-negative pathogens.[15]
- Meropenem-Vaborbactam (M-V): This combination pairs a carbapenem with a boronic acid inhibitor.[10] While primarily targeting KPC-producing (Class A) carbapenem-resistant Enterobacteriaceae (CRE), vaborbactam's inhibitory activity against Class C enzymes provides additional benefits.[10][15]

The development of new inhibitor combinations continues to be a vital area of research to combat the ongoing evolution of antibiotic resistance.[17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. β-Lactamases and β-Lactamase Inhibitors in the 21st Century PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to Novel β-Lactam–β-Lactamase Inhibitor Combinations: The "Price of Progress" - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 6. Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Class C β-Lactamases: Molecular Characteristics PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 10. Classification and applicability of new beta-lactamase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 11. New β-Lactamase Inhibitors in the Clinic PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid optical determination of β-lactamase and antibiotic activity PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating the clinical effectiveness of new beta-lactam/beta-lactamase inhibitor combination antibiotics: A systematic literature review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leveraging Laboratory and Clinical Studies to Design Effective Antibiotic Combination Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The latest advances in β-lactam/β-lactamase inhibitor combinations for the treatment of Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Inhibition of Class C β-Lactamases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564489#brobactam-sodium-inhibition-of-class-c-beta-lactamases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com